Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- reflects its structural complexity. The parent heterocycle is pyrrolidine, a five-membered saturated ring containing one nitrogen atom. The substituents are analyzed as follows:
- 2-Methyl group : A methyl branch at position 2 of the pyrrolidine ring.
- 1-[[5-(2,5-Dimethylphenyl)-3-pyridinyl]carbonyl] group : A carbonyl-linked pyridine moiety substituted at position 3 with a 2,5-dimethylphenyl group.
The full IUPAC name is constructed by prioritizing the pyrrolidine core and enumerating substituents according to positional numbering (Figure 1). The pyridine ring is treated as a substituent via the carbonyl group, with its own substituents (2,5-dimethylphenyl) specified at position 5.
Structural representation :
CAS Registry Number and Alternative Chemical Identifiers
As of the latest available data (May 2025), the CAS Registry Number for this compound is not explicitly listed in PubChem or other major chemical databases referenced in the search results. However, structurally related compounds with analogous substituents provide insight into alternative identifiers:
The absence of a registered CAS number suggests this compound may be a novel derivative or a less-annotated entity in public databases.
Molecular Formula and Weight Analysis
The molecular formula is calculated as C₂₀H₂₂N₂O , derived from:
- Pyrrolidine backbone : C₄H₈N
- 2-Methyl substitution : +CH₃ → C₅H₁₁N
- Pyridinylcarbonyl group : C₆H₄NO (pyridine) + CO → C₇H₄NO₂
- 2,5-Dimethylphenyl substituent : C₈H₉ (two methyl groups on benzene)
Molecular weight :
$$
\text{MW} = (12.01 \times 20) + (1.01 \times 22) + (14.01 \times 2) + (16.00 \times 1) = 298.41 \, \text{g/mol}
$$
This aligns with related pyrrolidine-carbonyl hybrids, such as PubChem CID 10378251 (MW 266.34 g/mol), adjusted for the additional dimethylphenyl and pyridine groups.
Stereochemical Considerations and Isomeric Forms
The compound exhibits potential stereoisomerism due to:
- Chiral centers : The pyrrolidine nitrogen’s substitution pattern may create chirality if the 2-methyl group induces asymmetry.
- Pyridine-phenyl orientation : Restricted rotation around the pyridine-phenyl single bond could lead to atropisomerism, though this is less likely given the meta-substitution pattern.
Isomeric forms :
- Enantiomers : If the pyrrolidine’s 2-methyl group creates a chiral center, two enantiomers (R and S configurations) are possible.
- Tautomers : The carbonyl group may participate in keto-enol tautomerism under specific conditions, though this is negligible in non-acidic environments.
Stereochemical data for directly analogous compounds, such as (3R)-1-[[5-chloro-2-[[(1R)-1-(4-chloro-3,5-dimethylphenyl)propyl]amino]pyridin-4-yl]methyl]pyrrolidine-3-carboxylic acid (PubChem CID 53339544), demonstrate the importance of stereochemistry in biological activity. However, no experimental data on this compound’s specific stereoisomers are available in the reviewed sources.
Properties
CAS No. |
613660-93-8 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[5-(2,5-dimethylphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2O/c1-13-6-7-14(2)18(9-13)16-10-17(12-20-11-16)19(22)21-8-4-5-15(21)3/h6-7,9-12,15H,4-5,8H2,1-3H3 |
InChI Key |
ZYBJGXYWJBJTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Chemical Reactions Analysis
Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it is used in the development of novel biologically active compounds with potential therapeutic applications . In the industry, it is used in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . This interaction can result in various biological activities, including inhibition of enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Table 1: Structural Features of Pyrrolidine Derivatives
Key Observations :
- The target compound lacks the sulfonyl and halogenated aromatic groups present in PHA-665752 and PF-2341066, which are critical for c-Met binding in those molecules.
- The 2-methylpyrrolidine moiety may confer conformational rigidity compared to the 1-pyrrolidinylmethyl group in PHA-665752, possibly affecting kinase selectivity.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
- The target compound’s predicted lower molecular weight (~380 vs. 532 for PHA-665752) may enhance cell permeability but reduce binding affinity due to fewer hydrophobic interactions.
- Its dimethylphenyl group likely increases lipophilicity (LogP ~3.2) compared to PF-2341066 (LogP 3.5), though solubility remains a challenge, as seen in similar analogs .
Research Findings and Therapeutic Implications
- Target Compound: No direct in vivo efficacy data is available in the provided evidence.
- PHA-665752 : Demonstrated potent inhibition of c-Met (IC₅₀ = 9 nM) but exhibited poor pharmacokinetic profiles in preclinical models, limiting clinical translation .
- PF-2341066 (crizotinib) : Approved for ALK-positive NSCLC, with broader kinase selectivity but higher solubility, enabling oral bioavailability .
Critical Distinction : The absence of halogen atoms in the target compound may reduce off-target toxicity but could compromise potency against c-Met compared to halogen-rich analogs like PHA-665752.
Biological Activity
Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- (CAS No. 613660-93-8) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a pyrrolidine ring substituted with a 3-pyridinyl carbonyl group and a 2,5-dimethylphenyl moiety. Its structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits moderate antineoplastic activity against various cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901) cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as well as inhibition of cell proliferation.
Case Study:
In a study examining multiple pyrrolidine derivatives, this specific compound showed significant cytotoxic effects at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective inhibition of cell growth in HeLa cells .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can modulate nitric oxide production in RAW264.7 macrophage cells, suggesting a potential role in reducing inflammation.
Findings:
At concentrations of 1.0 and 2.0 µg/mL, the compound inhibited nitric oxide production by approximately 86.87% and 94.48%, respectively . This suggests that it may be useful in developing treatments for inflammatory diseases.
3. Anticonvulsant Effects
Another area of interest is the anticonvulsant activity associated with pyrrolidine derivatives. Research has shown that certain structural modifications can enhance anticonvulsant properties, with compounds similar to our target exhibiting protective effects against seizures in animal models.
Research Insights:
A specific analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in seizure models, indicating that modifications to the pyrrolidine structure can significantly impact anticonvulsant efficacy .
Summary Table of Biological Activities
| Biological Activity | Cell Line/Model | IC50/ED50 Values | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | ~10-50 µM | Induction of apoptosis |
| Anti-inflammatory | RAW264.7 | 1.0 µg/mL (86% NO inhibition) | Modulation of NO production |
| Anticonvulsant | Animal Models | ED50: 18.4 mg/kg | Seizure protection |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
